6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester
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Description
6-Bromo-1-(toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C21H23BBrNO4S and its molecular weight is 476.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.06242 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalyzed Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. Such reactions are pivotal in organic synthesis for creating complex molecular architectures with high precision (Takagi et al., 2002).
Synthesis of π-Conjugated Polymers
It plays a role in the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends. This application is significant in materials science, contributing to the development of advanced functional materials with potential electronic and optoelectronic applications (Nojima et al., 2016).
Organosilatrane Building Blocks
The compound is also used in the preparation of organosilatrane building blocks. These molecules, featuring reactive functional groups for coupling reactions, are valuable in the synthesis of complex organosilatrane species, expanding the toolbox available for synthetic chemists (Brennan et al., 2014).
Suzuki Coupling Applications
Furthermore, it finds applications in Suzuki coupling reactions, a cornerstone methodology in cross-coupling chemistry. These reactions are essential for constructing biaryl compounds, which are core structures in many pharmaceuticals and organic materials (Mullens, 2009).
Properties
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BBrNO4S/c1-14-6-9-16(10-7-14)29(25,26)24-13-18(17-11-8-15(23)12-19(17)24)22-27-20(2,3)21(4,5)28-22/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIEDVZEZVNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BBrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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